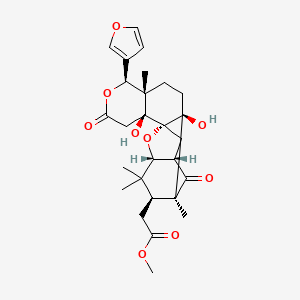
6-脱氧-9α-羟基雪松醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Deoxy-9alpha-hydroxycedrodorin is a natural product derived from the herbs of Cedrela odorata. It is a triterpenoid compound with the molecular formula C27H34O9 and a molecular weight of 502.6 g/mol . This compound has shown potential value in the selection of insect-resistant clones for timber plantations .
科学研究应用
6-Deoxy-9alpha-hydroxycedrodorin has a wide range of scientific research applications:
Chemistry: It serves as a reference standard and synthetic precursor for various chemical studies.
Biology: The compound is used in pharmacological research to study its potential biological activities.
Medicine: It is investigated for its potential use as an active pharmaceutical intermediate and fine chemical.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Deoxy-9alpha-hydroxycedrodorin involves several steps, starting from the extraction of raw materials from Cedrela odorata. The compound can be isolated using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . High-performance liquid chromatography (HPLC) is commonly used to purify the compound, with a mobile phase consisting of acetonitrile, methanol, and water in the ratio of 10:41:49 .
Industrial Production Methods
Industrial production of 6-Deoxy-9alpha-hydroxycedrodorin is not well-documented, but it likely involves large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced chromatographic techniques and solvent extraction methods would be essential for obtaining high-purity 6-Deoxy-9alpha-hydroxycedrodorin.
化学反应分析
Types of Reactions
6-Deoxy-9alpha-hydroxycedrodorin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize 6-Deoxy-9alpha-hydroxycedrodorin.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
作用机制
The mechanism of action of 6-Deoxy-9alpha-hydroxycedrodorin involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through modulation of enzymatic activities and signaling pathways involved in insect resistance .
相似化合物的比较
Similar Compounds
- Artemether
- Hydroxygenkwanin
- Alpha-Terpineol
- Beta-Eudesmol
- Beta-Sitosterol
- Hydroxyecdysone
Uniqueness
6-Deoxy-9alpha-hydroxycedrodorin is unique due to its specific structure and biological activities. Unlike other similar compounds, it has shown significant potential in the selection of insect-resistant clones for timber plantations, making it valuable for agricultural research .
属性
IUPAC Name |
methyl 2-[(1S,2S,5S,6S,10S,11R,13S,14R,16S)-6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O9/c1-22(2)16(10-17(28)33-5)24(4)19(30)15-11-27(36-21(15)22)25(24,31)8-7-23(3)20(14-6-9-34-13-14)35-18(29)12-26(23,27)32/h6,9,13,15-16,20-21,31-32H,7-8,10-12H2,1-5H3/t15-,16+,20+,21-,23+,24-,25+,26+,27+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIQPOSLYIEZJT-DDBLWRNZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2(C(=O)C3C1OC4(C3)C2(CCC5(C4(CC(=O)OC5C6=COC=C6)O)C)O)C)CC(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3([C@@]4([C@H](C([C@H]5[C@@H](C4=O)C[C@]3([C@@]1(CC(=O)O[C@H]2C6=COC=C6)O)O5)(C)C)CC(=O)OC)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101019946 |
Source


|
| Record name | 6-Deoxy-9alpha-hydroxycedrodorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101019946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247036-52-8 |
Source


|
| Record name | 6-Deoxy-9alpha-hydroxycedrodorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101019946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the structure of 6-Deoxy-9α-hydroxycedrodorin and its significance in the context of insect deterrence?
A1: 6-Deoxy-9α-hydroxycedrodorin is a newly identified tetranortriterpenoid isolated from the leaves of Cedrela odorata. While its exact molecular formula and weight aren't specified in the study, its structure is described as "3-deoxo-3β,8β-epoxy-6-deoxy-9α,14α-dihydroxy-8, 14-dihydromexicanolide" []. This compound, along with other isolated tetranortriterpenoids, was found to be associated with leaf rejection by the polyphagous weevil Exopthalmus jekelianus []. This suggests that 6-Deoxy-9α-hydroxycedrodorin may play a role in the natural defense mechanisms of Cedrela odorata against insect herbivory.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

